molecular formula C23H32N2O B4985763 2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL

2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL

Cat. No.: B4985763
M. Wt: 352.5 g/mol
InChI Key: TZXFIAVQRGFFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}METHYL)QUINOLIN-4-OL is a complex organic compound with a unique structure that combines a quinoline core with a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Azabicyclo Moiety: This step involves the cyclization of a suitable precursor to form the azabicyclo structure. This can be done using a variety of methods, including intramolecular cyclization reactions.

    Final Coupling: The final step involves coupling the quinoline core with the azabicyclo moiety through a suitable linker, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can be used to modify the quinoline core, potentially leading to the formation of dihydroquinolines.

    Substitution: Electrophilic substitution reactions can be used to introduce various functional groups onto the quinoline core, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play key roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and ultimately exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound shares a similar structural motif but lacks the quinoline core.

    2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-: Another structurally related compound with different functional groups.

Uniqueness

What sets 2,6,8-TRIMETHYL-3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)QUINOLIN-4-OL apart is its unique combination of a quinoline core with an azabicyclo moiety. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-14-7-15(2)20-18(8-14)21(26)19(16(3)24-20)11-25-13-23(6)10-17(25)9-22(4,5)12-23/h7-8,17H,9-13H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXFIAVQRGFFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CC4(CC3CC(C4)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.